(2R)-2,3-二氢-1H-吲哚-2-基甲醇

概述

描述

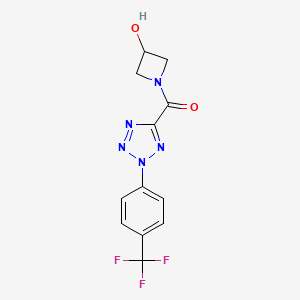

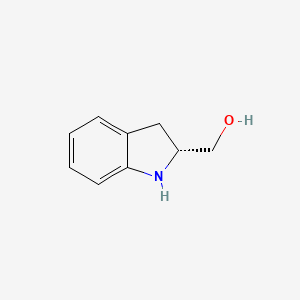

“(2R)-2,3-dihydro-1H-indol-2-ylmethanol”, also known as 2R-Indol-2-ylmethanol, is an important organic compound with a wide range of applications in scientific research. It has a CAS Number of 77122-21-5 .

Molecular Structure Analysis

The molecular formula of “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” is C9H11NO . The InChI code is 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 .Chemical Reactions Analysis

The specific chemical reactions involving “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” are not detailed in the search results. More specific information might be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis

“(2R)-2,3-dihydro-1H-indol-2-ylmethanol” has a molecular weight of 149.19 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 149.084063974 g/mol . The topological polar surface area is 32.3 Ų . It has 11 heavy atoms . The compound is a white to yellow solid at room temperature .科学研究应用

化学反应和结构性质:

- 像(2R)-2,3-二氢-1H-吲哚-2-基甲醇这样的吲哚-2-基甲醇参与酸催化反应,导致形成各种化学结构。例如,1-取代吲哚-3-基和吲哚-2-基二取代甲醇可以在不同条件下反应形成二吲哚-3-基甲烷或吲哚并[3,2-b]咔唑。这些反应已被研究用于合成化学和材料科学的潜在应用(Santoso, Kumar, & Black, 2009)。

- 吲哚基甲醇,包括(2R)-2,3-二氢-1H-吲哚-2-基甲醇,在催化不对称反应中用作反应物。它们在对映选择性构建含吲哚骨架方面表现出潜力,这对于制药和农药的发展具有重要意义(Mei & Shi, 2017)。

抗肿瘤和抗癌应用:

- 某些吲哚-2-基甲醇衍生物显示出有希望的抗肿瘤活性。例如,3-[2-(3,5-二芳基-4,5-二氢吡唑-1-基)-4-氧代-4,5-二氢-1,3-噻唑-5-基亚甲基]-2,3-二氢-1H-吲哚-2-酮在各种癌细胞系,包括白血病、黑色素瘤和肺癌上表现出显著的抗癌活性(Havrylyuk, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2012)。

- 二(吲哚-3-基)甲烷衍生物,包括结构与(2R)-2,3-二氢-1H-吲哚-2-基甲醇相关的化合物,已被研究用于增强对各种癌细胞系的生长抑制和凋亡诱导,展示了它们在癌症治疗中的潜力(Ahmad, Dandawate, Schruefer, Padhye, Sarkar, Schobert, & Biersack, 2019)。

催化和合成应用:

- 涉及吲哚衍生物的某些化合物的金(I)催化重排导致苯并[b]噻吩、二苯并噻吩、二苯并呋喃和吲哚衍生物的高效合成。这展示了吲哚相关化合物在促进新颖合成途径中的作用(Hashmi, Yang, & Rominger, 2012)。

作用机制

The mechanism of action of “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” is not specified in the search results. This could be due to the compound’s broad applications in scientific research.

安全和危害

属性

IUPAC Name |

[(2R)-2,3-dihydro-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2358241.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)